molecular formula C9H18NO8P B164500 Cephalin CAS No. 90989-93-8

Cephalin

Cat. No. B164500
CAS RN: 90989-93-8
M. Wt: 299.21 g/mol
InChI Key: CFWRDBDJAOHXSH-UHFFFAOYSA-N
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Description

Cephalin, chemically known as phosphatidyl-ethanolamine, is a phospholipid found in all living cells . It is particularly abundant in nervous tissue such as the white matter of the brain, nerves, neural tissue, and the spinal cord . This compound is the principal phospholipid in bacteria, while lecithin serves a similar role in animals .


Synthesis Analysis

Phosphatidylethanolamine, also known as this compound, is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides . This process releases cytidine monophosphate. S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .


Molecular Structure Analysis

This compound consists of a combination of glycerol esterified with two fatty acids and phosphoric acid . The phosphate group is combined with the ethanolamine in this compound . The two fatty acids may be the same or different, and are usually in the 1,2 positions .


Chemical Reactions Analysis

This compound, or phosphatidyl-ethanolamine, plays a role in membrane fusion and in the disassembly of the contractile ring during cytokinesis in cell division . It is also thought to regulate membrane curvature .


Physical And Chemical Properties Analysis

This compound is a neutral or zwitterionic phospholipid, at least in the pH range 2 to 7 . It is a key building block of membrane bilayers and is present exclusively in the inner leaflet of the plasma membrane in animal cells .

Scientific Research Applications

Tooth Enamel Solubility Reduction

Cephalin, a phosphoglyceride fraction, has been studied for its potential in reducing the solubility of human tooth enamel. This research explored the idea of using this compound to create an impermeable layer on enamel, potentially serving a protective function similar to fluoride. Initial tests showed that this compound alone might be sufficient, reacting with calcium ions in the enamel surface (Manly & Manly, 1963).

Anticoagulant Effects

Concentrated suspensions of this compound (phospholipid) have been noted to inhibit thromboplastin generation, affecting factors V and VIII in the coagulation process. This inhibition could be overcome by modifying the concentration of plasma and serum reagents, suggesting potential anticoagulant applications of this compound (Coffield & Cocanour, 1963).

Component of Brain this compound

Research on brain this compound has shown it to be a mixture of phosphatidyl ethanolamine, phosphatidyl serine, and a new inositol-containing phosphatide, diphosphoinositide. This discovery broadens the understanding of the complex composition of brain this compound, highlighting its biochemical significance (Folch, 1949).

Coagulation and Hemostasis

Crude this compound has been identified as an active substance in organ extracts capable of converting venous blood into hemostatic blood, showing its direct activity on hemostasis of incoagulable and previously nonhemostatic venous blood. This implies a significant role of this compound in the coagulation process (Cruz, Oliveira, & Magalhaes, 1959).

Interaction with Blood Clotting Mechanism

The interaction of this compound with other phospholipids, like phosphoinositide, has been studied in relation to blood clotting. The results indicated a significant interaction between these components, affecting the coagulation process (Bourgain & Kahn, 1967).

Mechanism of Action

Target of Action

Cephalin, also known as a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are transpeptidases, which play a crucial role in peptidoglycan biosynthesis, a vital component of the bacterial cell wall .

Mode of Action

This compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to the PBPs . This inhibition disrupts cell wall biosynthesis, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

This compound affects the biochemical pathway of peptidoglycan biosynthesis. By inhibiting the PBPs, it prevents the proper synthesis of this vital cell wall component . This disruption in the pathway leads to the breakdown of the bacterial cell wall and ultimately, cell death .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with peak serum concentrations achieved within 1 hour . Although peak serum concentrations are slightly lower and attained later when administered with food, the total amount of drug absorbed remains unchanged . Over 90% of this compound is excreted unchanged in the urine within 8 hours of administration .

Result of Action

The primary result of this compound’s action is the death of susceptible bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to break down and die . This makes it effective against a variety of bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound can be affected by the presence of beta-lactamase-producing bacteria, which can degrade this compound and render it ineffective .

Biochemical Analysis

Biochemical Properties

Cephalin is a key building block of membrane bilayers and is usually the second most abundant phospholipid in animal and plant lipids . It interacts with various enzymes and proteins, contributing to the stability and functionality of the cell membrane .

Cellular Effects

This compound influences cell function by maintaining the integrity of the cell membrane, which is essential for cell signaling pathways, gene expression, and cellular metabolism . Its presence in the cell membrane also affects the cell’s response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the formation of the cell membrane and can influence the activity of enzymes and proteins within the cell .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects on cell function, high doses could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell, which can affect its activity or function . Its subcellular localization is determined by various factors, including targeting signals and post-translational modifications .

properties

IUPAC Name

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRDBDJAOHXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920022
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90989-93-8
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephalins, brain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cephalin's primary target is the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. [] [] [] [] this compound acts as a crucial cofactor, binding to and accelerating the activation of several clotting factors, ultimately leading to thrombin generation and fibrin clot formation. [] [] [] [] This interaction is highly dependent on the presence of calcium ions. [] []

A: this compound is not a single compound but a complex mixture of phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylserine (PS), along with other minor components like phosphatidylinositol (PI). [] [] Therefore, a single molecular formula and weight cannot be assigned.

  • Spectroscopic data: Characterization often involves techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) to analyze the fatty acid composition and identify individual phospholipid components. [] [] [] []

A: this compound's stability is affected by factors like temperature, light, and oxygen. [] It is prone to oxidation, leading to degradation and changes in its physical and biological properties. []

  • Applications: Due to its role in blood coagulation, this compound is used in laboratory assays like the Activated Partial Thromboplastin Time (APTT) test to assess the intrinsic coagulation pathway and monitor heparin therapy. [] [] [] It can be extracted from various sources like bovine brain or soybeans for research and commercial purposes. [] []

A: this compound itself does not possess inherent catalytic activity. [] Instead, it acts as a cofactor, providing a negatively charged surface for the assembly and activation of coagulation factors. [] This surface facilitates protein-protein and protein-lipid interactions essential for the coagulation cascade to proceed efficiently. []

  • Reaction mechanisms: this compound's role in coagulation involves binding to factors like factor IXa and factor VIIIa, promoting their interaction with factor X and ultimately leading to its activation. []
  • Selectivity: While this compound interacts with various coagulation factors, its binding affinity and impact on activation rates differ, contributing to the regulation of the coagulation cascade. []
  • What are the specific inhibitory substances found in commercial preparations of lecithin and this compound that affect oospore formation in Phytophthora species? []
  • Can this compound effectively replace polyethylene glycol as a fusogenic agent in hybridoma technology, and what are the advantages and disadvantages of each method? []
  • How does the presence of an abnormal factor X (factor X Friuli) affect the sensitivity of coagulation tests that rely on this compound as a reagent? [] []
  • What are the implications of the anti-heparin activity of this compound and other phospholipids for the clinical use of heparin as an anticoagulant? []

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